4-Ethoxy-2,5-difluorophenol
Overview
Description
4-Ethoxy-2,5-difluorophenol is an organic compound with the molecular formula C8H8F2O2 It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,5-difluorophenol typically involves the reaction of 4-ethoxyphenol with fluorinating agents under controlled conditions. One common method involves the use of elemental fluorine or a fluorinating reagent such as Selectfluor. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process may include steps such as halogenation, etherification, and purification to obtain the desired compound in high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,5-difluorophenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
4-Ethoxy-2,5-difluorophenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological molecules.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,5-difluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine substituents can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-2,3-difluorophenol: Similar structure but with fluorine atoms at positions 2 and 3.
4-Methoxy-2,5-difluorophenol: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxy-2,6-difluorophenol: Similar structure but with fluorine atoms at positions 2 and 6.
Uniqueness
4-Ethoxy-2,5-difluorophenol is unique due to the specific positioning of the ethoxy and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-donating (ethoxy) and electron-withdrawing (fluorine) groups can create a unique electronic environment that affects the compound’s behavior in various chemical and biological contexts.
Properties
IUPAC Name |
4-ethoxy-2,5-difluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-2-12-8-4-5(9)7(11)3-6(8)10/h3-4,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWDRPSHBBFMSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)F)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619946 | |
Record name | 4-Ethoxy-2,5-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612092-32-7 | |
Record name | 4-Ethoxy-2,5-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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